4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
Overview
Description
4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes a hydroxyphenyl group and two methoxy groups attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-hydroxybenzaldehyde with 6,7-dimethoxy-1-tetralone in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the quinolinone core can be reduced to form dihydroquinolinones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce dihydroquinolinones with varying degrees of saturation.
Scientific Research Applications
4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar due to the presence of methoxy groups on the phenyl ring.
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic core and have been studied for their biological activities.
Uniqueness
4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-15-7-13-12(10-4-3-5-11(19)6-10)8-17(20)18-14(13)9-16(15)22-2/h3-7,9,12,19H,8H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBLHGGKOSLOOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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